

5-Azabenzimidazole molecular weight and formula

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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

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An In-depth Technical Guide to 5-Azabenzimidazole

This technical guide provides a comprehensive overview of **5-Azabenzimidazole**, tailored for researchers, scientists, and drug development professionals. The document covers its fundamental chemical properties, spectroscopic data, a representative synthesis protocol, and its relevance in biological pathways.

Core Molecular Information

5-Azabenzimidazole, also known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic organic compound. It is structurally analogous to benzimidazole with a nitrogen atom replacing a carbon atom in the benzene ring.

Property	Value	Citations
Molecular Formula	C ₆ H ₅ N ₃	[1] [2] [3] [4]
Molecular Weight	119.12 g/mol	[1] [2] [4]
CAS Number	272-97-9	[1] [2] [3] [4]
Appearance	Solid	[4]
Melting Point	168-172 °C	[4]

Spectroscopic and Physicochemical Data

The following tables summarize key spectroscopic and calculated physicochemical properties of **5-Azabenzimidazole**, which are crucial for its characterization and experimental design.

Spectroscopic Data Summary

Data Type	Description
¹ H NMR	Spectra available for structural elucidation.
¹³ C NMR	Provides information on the carbon framework of the molecule.
Mass Spectrometry	Confirms the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy	Reveals the presence of functional groups.

Calculated Physicochemical Properties

Property	Value	Description
LogP (Octanol/Water Partition Coefficient)	0.476	Indicates the lipophilicity of the molecule.
Water Solubility (logS)	-2.03	Log of the molar solubility in water.
McGowan's Characteristic Volume (McVol)	86.420 ml/mol	A calculated molecular volume.

Experimental Protocols

General Synthesis of Azabenzimidazole Derivatives

The synthesis of azabenzimidazole derivatives often involves the condensation of diaminopyridines with aldehydes or other carbonyl-containing compounds. Below is a generalized protocol inspired by the synthesis of related compounds.

Objective: To synthesize a 2-substituted-4-azabenzimidazole derivative.

Materials:

- 2,3-Diaminopyridine
- A substituted benzaldehyde
- Methanol
- Glacial Acetic Acid (catalyst)

Procedure:

- Dissolve 2,3-diaminopyridine in methanol in a round-bottom flask.
- Add the substituted benzaldehyde to the solution.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

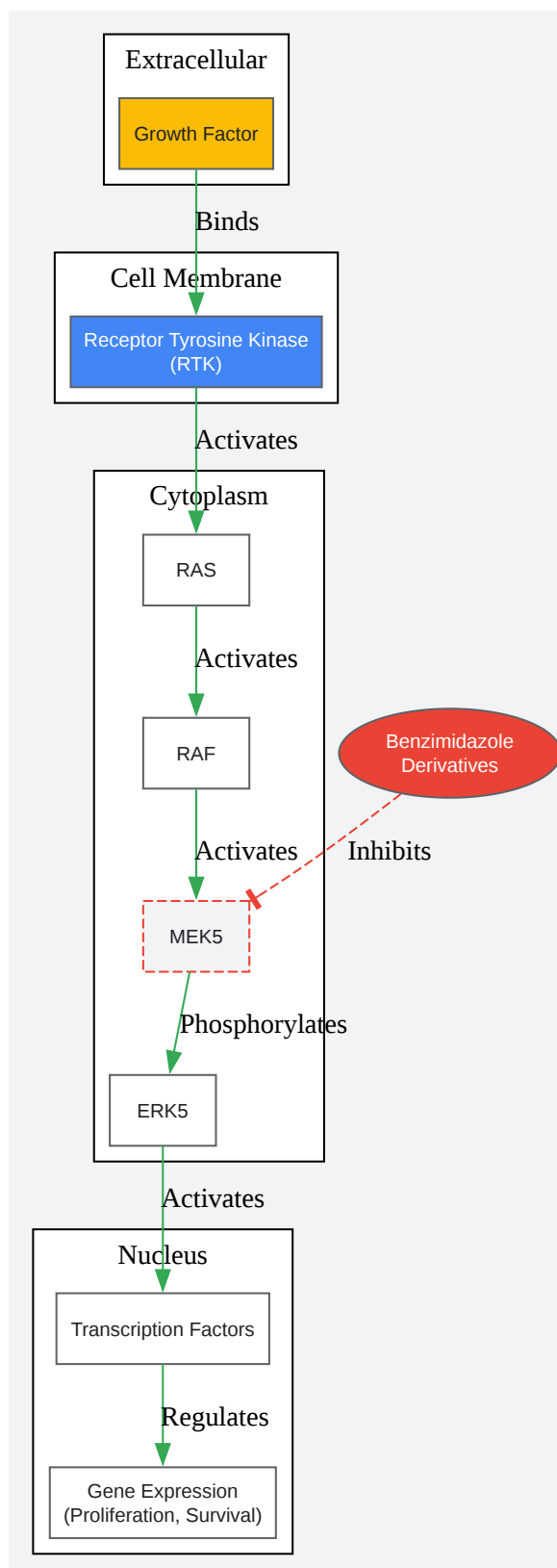
Visualizing Experimental and Biological Contexts

The following diagrams illustrate a typical experimental workflow for synthesis and a biological pathway where benzimidazole derivatives have shown activity.



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A generalized workflow for the synthesis of azabenzimidazole derivatives.



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Benzimidazole derivatives have been identified as inhibitors of the MEK5 signaling pathway.[5]

Biological and Pharmacological Relevance

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. These include antimicrobial, antiviral, anthelmintic, and anticancer properties.[6][7][8] The core structure is a versatile scaffold for developing therapeutic agents.

Specifically, some benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[5] This pathway is crucial in cell signaling, correlating extracellular signals with intracellular processes, and its upregulation is observed in various tumors.[5] The inhibition of MEK5 by benzimidazole derivatives highlights their potential as anticancer agents.

Applications in Materials Science

Beyond its biological significance, **5-Azabenzimidazole** has applications in materials science. It can be used as a ligand in the preparation of Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-22. ZIFs are a class of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

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